molecular formula C23H21N3O3 B1236832 N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

Cat. No. B1236832
M. Wt: 387.4 g/mol
InChI Key: BMDNUNGSIXGMNR-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide is a diarylmethane.

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • A variety of diphenylamine derivatives, including similar structures to the compound , have shown promising antimicrobial and antifungal properties. These compounds have been evaluated for their potential as potent antimicrobial and antifungal agents (Kumar & Mishra, 2015).

Molecular Docking and In Vitro Studies

  • Molecular docking studies and in vitro antimicrobial activities of novel dipeptide derivatives based on similar compounds have been conducted, revealing good activity against various microorganisms. These studies help in understanding the interaction of these compounds with specific enzymes and proteins (Moustafa et al., 2018).

Synthesis and Characterization for Antimicrobial Agents

Potential Anticancer Agents

  • Certain thiazole and thiadiazole derivatives, related to the compound in focus, have been synthesized and evaluated for their anticancer activities. These compounds have shown significant activity against various cancer cell lines, indicating their potential as anticancer agents (Ekrek et al., 2022).

LTB4 Receptor Antagonists

  • Studies on LTB4 receptor antagonists, involving compounds with similar structures, have indicated their potential for high binding affinity with LTB4 receptors. This has implications in the development of drugs targeting these receptors (Chan et al., 1996).

properties

Product Name

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H21N3O3/c27-20-13-7-8-17(14-20)15-25-26-21(28)16-24-23(29)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-15,22,27H,16H2,(H,24,29)(H,26,28)/b25-15+

InChI Key

BMDNUNGSIXGMNR-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)O

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide
Reactant of Route 2
N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide
Reactant of Route 3
N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide
Reactant of Route 4
Reactant of Route 4
N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide
Reactant of Route 5
N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide
Reactant of Route 6
N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

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